molecular formula C6H11NO B13115512 3-Methoxy-3-methylbutanenitrile

3-Methoxy-3-methylbutanenitrile

Cat. No.: B13115512
M. Wt: 113.16 g/mol
InChI Key: UMAVTPREOKQGNC-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutanenitrile is a branched aliphatic nitrile characterized by a methoxy (-OCH₃) and a methyl (-CH₃) group attached to the third carbon of a butanenitrile backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and steric hindrance from the branched substituents. Nitriles like this are often employed as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty polymers, due to their reactivity in hydrolysis, reduction, and cyclization reactions .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-methoxy-3-methylbutanenitrile

InChI

InChI=1S/C6H11NO/c1-6(2,8-3)4-5-7/h4H2,1-3H3

InChI Key

UMAVTPREOKQGNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-methylbutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 3-methylbutanenitrile with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Methoxy-3-methylbutanenitrile may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methylbutanenitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines.

Scientific Research Applications

3-Methoxy-3-methylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylbutanenitrile involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound may interact with oxidizing agents to form reactive intermediates that further react to yield the final products. The exact pathways and molecular targets depend on the specific reaction conditions and the nature of the reagents involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 3-Methoxy-3-methylbutanenitrile and related compounds from the provided evidence:

Compound Name Structure Highlights Functional Groups Molecular Weight (g/mol) Key Properties/Applications
3-Methoxy-3-methylbutanenitrile Branched aliphatic chain with -OCH₃, -CH₃ Nitrile, ether, alkyl ~113.16 (estimated) Intermediate in organic synthesis
3-(((3-Methylbutan-2-yl)amino)methyl)benzonitrile Aromatic ring with aminoalkyl and nitrile Nitrile, amine, benzene 202.30 Pharmaceutical intermediate
3,4-Dihydroxy-3-(glucosyloxy)butanenitrile Glucose-conjugated, dihydroxy substituents Nitrile, hydroxyl, glycoside ~341.32 (estimated) Potential bioactive or natural product
3-Methyl-3-methoxybutanol Branched aliphatic alcohol Alcohol, ether, alkyl 118.17 Solvent, fragrance ingredient

Key Observations :

  • Electronic Effects : The nitrile group in 3-Methoxy-3-methylbutanenitrile is influenced by the electron-donating methoxy group, which may slightly reduce its electrophilicity compared to unsubstituted nitriles. In contrast, the benzonitrile derivative () benefits from aromatic stabilization, enhancing its stability in electrophilic substitution reactions .
  • Solubility : The glucoside-linked nitrile () exhibits high hydrophilicity due to hydroxyl and sugar moieties, whereas 3-Methoxy-3-methylbutanenitrile’s branched alkyl and ether groups likely render it more lipophilic .
  • Reactivity: Unlike the alcohol 3-methyl-3-methoxybutanol (), the nitrile group in the target compound enables nucleophilic additions (e.g., hydrolysis to amides or carboxylic acids), expanding its synthetic utility .

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